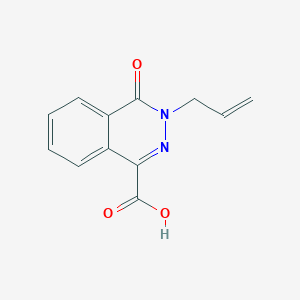

3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, also known as DOCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DOCA belongs to the class of phthalazine derivatives and has a unique chemical structure that makes it a promising candidate for various research applications.

Scientific Research Applications

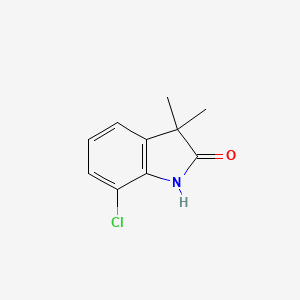

Indole Derivatives Synthesis

Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have diverse biological activities. Researchers have explored novel methods for synthesizing indoles, including their incorporation into selected alkaloids . The compound’s structure suggests potential for indole ring formation, making it an interesting candidate for further investigation.

Anticancer Activity

The design and synthesis of new compounds with anticancer properties remain a critical area of research. Given the compound’s structure, it’s worth exploring its potential as an anticancer agent. Researchers could evaluate its effects on cancer cells, considering factors such as cell viability, apoptosis induction, and inhibition of tumor growth .

Anti-HIV Integrase Inhibition

HIV integrase (IN) is an essential enzyme for viral replication. Compounds that inhibit IN can potentially serve as antiretroviral agents. Investigating the inhibitory activity of our compound against purified HIV IN could provide valuable insights into its antiviral potential .

Nicotinate Synthesis

The compound’s 4-oxo-1,4-dihydropyridine-3-carboxylate moiety offers reactivity for synthesizing 2,4,6-triaryl-substituted and 1,2,5,6-tetrasubstituted nicotinates. Nicotinates have diverse applications, including in drug discovery and materials science. Researchers could explore its utility in constructing these valuable derivatives .

properties

IUPAC Name |

4-oxo-3-prop-2-enylphthalazine-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-2-7-14-11(15)9-6-4-3-5-8(9)10(13-14)12(16)17/h2-6H,1,7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOPGVCKRBDVHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-4-cyclohex-3-en-1-yl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2518625.png)

![6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2518626.png)

![N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2518627.png)

![N-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2518630.png)

![2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2518637.png)

![2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2518641.png)